

An In-depth Technical Guide to 2-Methyl-3,4-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Methylveratraldehyde

Cat. No.: B1611477

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-3,4-dimethoxybenzaldehyde (CAS Number: 51234-09-4), a substituted aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, plausible synthetic strategies, spectroscopic characterization, and prospective applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity

2-Methyl-3,4-dimethoxybenzaldehyde, also known by its synonym **2-methylveratraldehyde**, is a polysubstituted benzaldehyde derivative. The strategic placement of a methyl group ortho to the aldehyde function, flanked by two methoxy groups, imparts unique steric and electronic characteristics that influence its reactivity and potential biological activity.

Table 1: Chemical Identity of 2-Methyl-3,4-dimethoxybenzaldehyde

Identifier	Value
CAS Number	51234-09-4[1]
IUPAC Name	2-methyl-3,4-dimethoxybenzaldehyde
Synonyms	2-Methylveratraldehyde
Molecular Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol [1]
Canonical SMILES	<chem>CC1=C(C(=CC=C1)C=O)OC</chem>

Physicochemical Properties and Safety Considerations

While extensive experimental data for 2-methyl-3,4-dimethoxybenzaldehyde is not readily available in public literature, its properties can be inferred from its structure and comparison with related isomers such as 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2,4-dimethoxybenzaldehyde.

Table 2: Predicted Physicochemical Properties and Known Properties of Isomers

Property	Predicted/Known Value	Source/Basis
Appearance	Likely a crystalline solid	Analogy with isomers
Melting Point	Not specified; likely a defined melting range	General property of pure organic solids
Boiling Point	Not specified; expected to be elevated	Analogy with isomers
Solubility	Expected to be soluble in common organic solvents	General solubility of benzaldehydes

Safety and Handling

As with any chemical reagent, proper safety protocols are paramount. Based on the safety data for related dimethoxybenzaldehydes, the following precautions are advised:

- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Toxicity:** The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

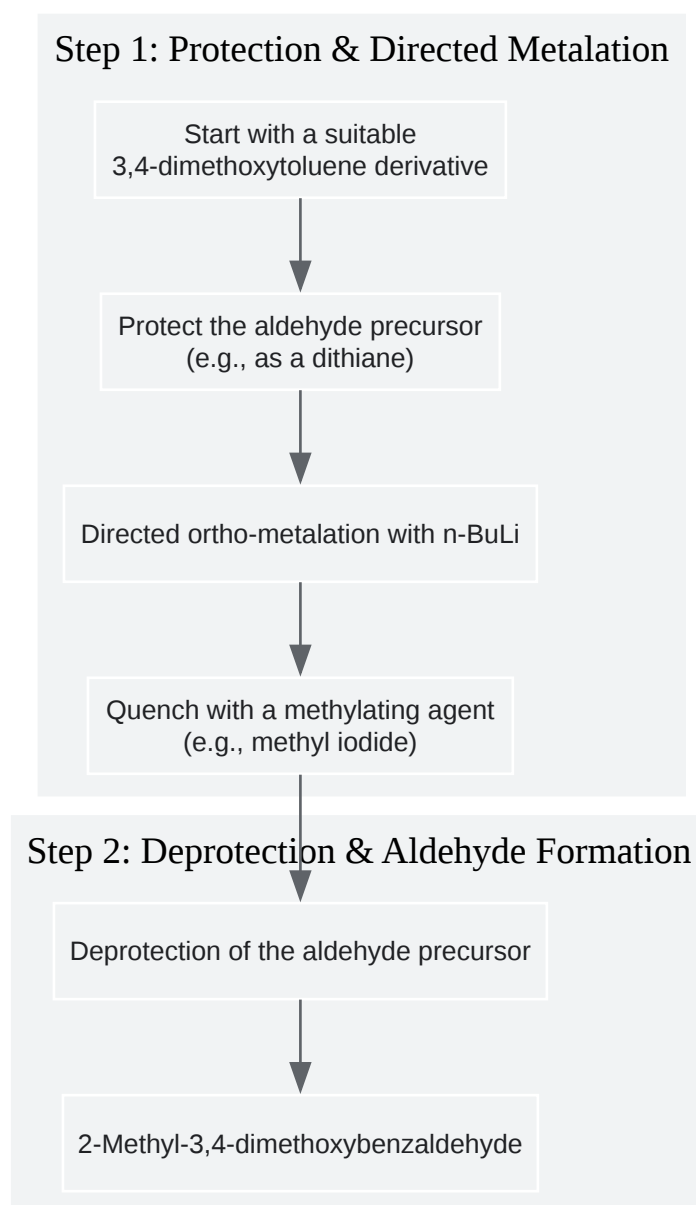
Strategic Synthesis Methodologies

The synthesis of 2-methyl-3,4-dimethoxybenzaldehyde can be approached through several established methods for substituted benzaldehydes. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Directed Ortho-Metalation

A powerful strategy for introducing substituents at specific positions on an aromatic ring is directed ortho-metalation. This approach leverages a directing group to guide a metalating agent (typically an organolithium reagent) to an adjacent position, which can then be quenched with an electrophile.

Workflow: Directed Ortho-Metalation for 2-Methyl-3,4-dimethoxybenzaldehyde



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Caption: Directed ortho-metalation workflow.

This method offers high regioselectivity, a crucial factor when dealing with multiple potential reaction sites on the benzene ring. Tandem reactions that combine metalation and electrophilic quench in a single pot can enhance efficiency by minimizing intermediate purification steps.^[2]^[3]

Formylation of a Pre-substituted Aromatic Ring

Another viable approach is the formylation of a pre-existing 1-methyl-2,3-dimethoxybenzene. Several classic named reactions can be employed for this transformation.

Key Formylation Reactions:

- **Gattermann-Koch Reaction:** This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.
- **Vilsmeier-Haack Reaction:** A milder method that employs a phosphoryl chloride and a substituted amide (like N,N-dimethylformamide) to generate the formylating agent.
- **Reimer-Tiemann Reaction:** While typically used for phenols, modifications of this reaction could potentially be adapted for activated aromatic ethers.^[4]

The choice among these methods will be dictated by the substrate's reactivity and tolerance to the reaction conditions.

One-Pot Reduction/Cross-Coupling

Modern synthetic methodologies offer elegant one-pot procedures. A recent development involves the reduction of a Weinreb amide to a stable hemiaminal intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with an organometallic reagent.^{[5][6]} This approach could be adapted for the synthesis of 2-methyl-3,4-dimethoxybenzaldehyde.

Spectroscopic Characterization

Accurate characterization of the final product is essential for confirming its identity and purity. While experimental spectra for 2-methyl-3,4-dimethoxybenzaldehyde are not widely published, we can predict the key features based on the known spectroscopic data of its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the methyl protons.

- **Aldehyde Proton (-CHO):** A singlet in the downfield region, typically between δ 9.0-10.0 ppm.^[7]

- Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.[7]
- Methoxy Protons (-OCH₃): Two singlets, each integrating to three protons, in the region of δ 3.5-4.8 ppm.[7]
- Methyl Protons (-CH₃): A singlet, integrating to three protons, in the upfield region, likely around δ 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Key expected signals include the carbonyl carbon of the aldehyde (downfield), the aromatic carbons, the methoxy carbons, and the methyl carbon (upfield).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.

- C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹. [8]
- C-H Stretch (Aromatic and Alkyl): Peaks in the region of 2850-3100 cm⁻¹.
- C-O Stretch (Methoxy): Strong absorptions in the fingerprint region, typically around 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 180.20, along with characteristic fragmentation patterns.

Applications in Drug Development and Organic Synthesis

Substituted benzaldehydes are valuable building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The unique substitution pattern of 2-methyl-

3,4-dimethoxybenzaldehyde makes it an attractive starting material for several applications.

Precursor for Pharmaceutical Scaffolds

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

- Reductive amination to form substituted benzylamines.
- Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.
- Condensation reactions to form chalcones, imines, and other intermediates.

These transformations can lead to the synthesis of complex heterocyclic systems and other scaffolds of medicinal interest.

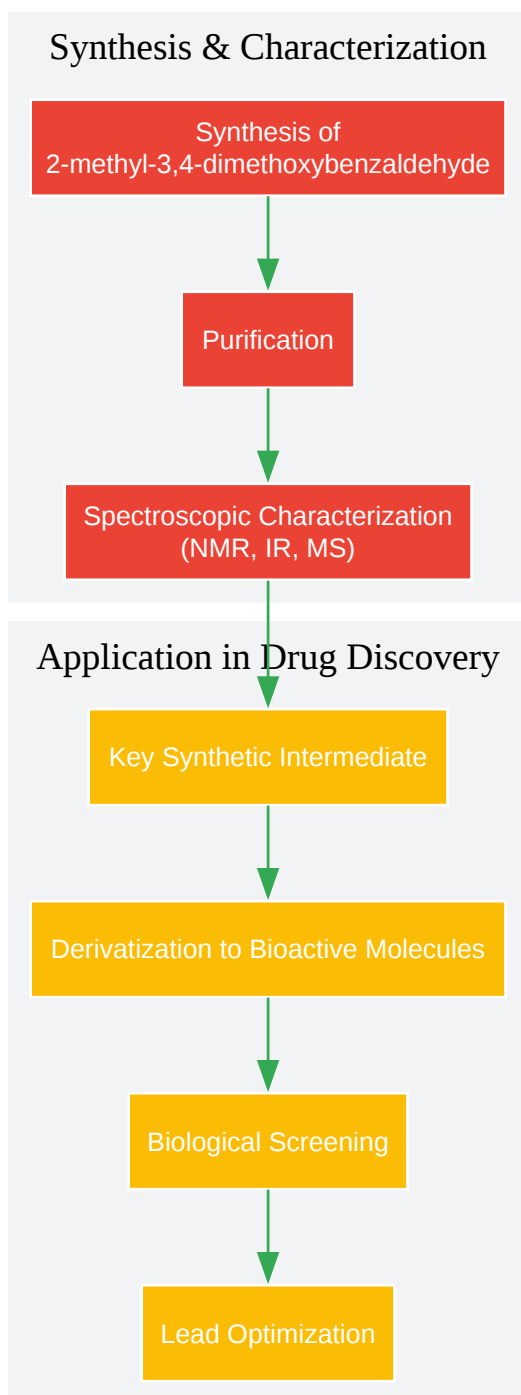
Modulation of Biological Activity

The presence and position of the methyl and methoxy groups can significantly influence the pharmacological properties of a molecule. The ortho-methyl group can induce a specific conformation, which may enhance binding to a biological target. The dimethoxy substitution pattern is found in numerous natural products and approved drugs, often contributing to favorable pharmacokinetic properties.

Potential as an Antimicrobial Potentiator

Preliminary information suggests that **2-methylveratraldehyde** may act as a potentiator of antimicrobial activity.^[1] This suggests a potential application in combination therapies to enhance the efficacy of existing antibiotics or as a lead compound for the development of new antimicrobial agents.

Logical Flow: From Synthesis to Application



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Caption: The progression from synthesis to drug discovery applications.

Conclusion

2-Methyl-3,4-dimethoxybenzaldehyde is a chemical entity with considerable, yet largely untapped, potential in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern offers opportunities for the development of novel synthetic routes and the creation of new molecular entities with desired biological activities. This guide provides a foundational understanding of this compound, intended to empower researchers and drug development professionals to explore its applications in their respective domains. Further experimental investigation into its synthesis, reactivity, and biological properties is warranted and is expected to unveil new avenues for innovation.

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